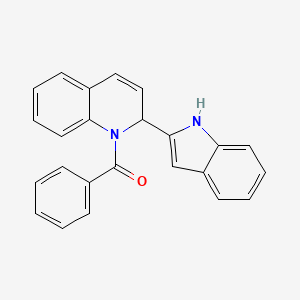

![molecular formula C15H16N6OS2 B5536169 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves multi-step reactions that start from key starting reagents such as 3-amino-1-phenylthiourea. The process includes steps like thionation, alkylation, hydrazinolysis, and nucleophilic addition leading to the formation of S-derivatives of 1,2,4-triazole-3-thione, which are then further reacted to introduce the thiadiazole fragment (Hotsulia & Fedotov, 2019).

Molecular Structure Analysis

X-ray crystallography has been employed to elucidate the molecular structure of related compounds, revealing intricate details about their crystalline forms and confirming their synthesized structures through spectral data analysis (Dong et al., 2002).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of a wide range of derivatives with potential biological activities. Their reactivity can be tailored by substituting different groups, enabling the synthesis of compounds with desired chemical properties (Joshi et al., 1986).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, have been determined using various analytical techniques. Such properties are crucial for understanding the compound's behavior in different environments and for further applications (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential biological activity, are predicted using computer-assisted models and confirmed through in vitro and in vivo studies. These analyses help in understanding the compound's interactions at the molecular level and its suitability for further development (Gomha et al., 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study by Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, showing potent anticancer agents. This research highlights the importance of heterocyclic compounds like thiazole and 1,3,4-thiadiazole in developing anticancer therapies (Gomha et al., 2017).

Antibacterial Activity

Research by Tumosienė et al. (2012) involved synthesizing azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, demonstrating good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Antioxidant Activity

A 2020 study by Tumosienė et al. showed that novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives exhibited significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).

Synthesis and Properties

Hotsulia and Fedotov (2019) optimized the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, predicting potential biological activity and setting the stage for further studies in vivo and in vitro (Hotsulia & Fedotov, 2019).

Antimicrobial Activities

A study by Nassar et al. (2018) synthesized thiophene-2-carbonyl isothiocyanate derivatives, which exhibited antitumor and antimicrobial activities against human tumor cell lines and microbes (Nassar et al., 2018).

Potential Against COVID-19

Rashdan et al. (2021) synthesized novel thiadiazole based molecules with 1,2,3-triazole moiety, demonstrating potential antiviral activity against COVID-19 through inhibition of the main coronavirus protease (Rashdan et al., 2021).

Eigenschaften

IUPAC Name |

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS2/c1-9(13(22)16-14-19-18-11(3)24-14)23-15-20-17-10(2)21(15)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOPVUBXWNEFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)SC(C)C(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)